molecular formula C13H12N2O B8374169 Benzyl-2-pyridylketoxime

Benzyl-2-pyridylketoxime

Cat. No. B8374169
M. Wt: 212.25 g/mol
InChI Key: ZSDCJAAWFIYQSR-UHFFFAOYSA-N
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Patent
US04769466

Procedure details

This compound was prepared by suitable modification of the procedures described by Niemers and Hiltman, Synthesis, 1976, 593 as follows. To a solution of 1-(2-pyridinyl)-2-phenylethanone (Case and Buttle, J. Org. Chem., 1961, 26, 4415) (49.05 g, 0.249 mol) in 95% ethanol (400 ml) was added a solution of hydroxylamine hydrochloride (51.91 g, 0.747 mol) in 10% sodium hydroxide (200 ml). The solution was heated to reflux under nitrogen for 1.25 hours, and stirred at room temperature for 48 hours. The majority of the solvent was removed and the residue was added to water (500 ml). The aqueous solution was extracted with ether (1×1000 ml, and 3×250 ml). The combined ether extracts were washed with saturated NaCl and dried over MgSO4. Removal of solvent gave 55.61 g of the crude product as a brown solid. The above solid was dissolved in cyclohexane (400 ml) and ether (500 ml) and filtered while hot. The filtrate was concentrated to a volume of 500 ml and cooled to room temperature. The solid which formed was isolated by filtration to yield 20.77 g of 1-(2-pyridinyl)-2-phenylethanone oxime; mp 151°-153° C.
Quantity
49.05 g
Type
reactant
Reaction Step One
Quantity
51.91 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=O)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl.[NH2:17][OH:18]>C(O)C.[OH-].[Na+].C1CCCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[N:17][OH:18])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
49.05 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(CC1=CC=CC=C1)=O
Name
Quantity
51.91 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by suitable modification of the procedures
CUSTOM
Type
CUSTOM
Details
described by Niemers and Hiltman, Synthesis, 1976, 593
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 1.25 hours
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The majority of the solvent was removed
ADDITION
Type
ADDITION
Details
the residue was added to water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (1×1000 ml, and 3×250 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave 55.61 g of the crude product as a brown solid
FILTRATION
Type
FILTRATION
Details
ether (500 ml) and filtered while hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a volume of 500 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid which formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(CC1=CC=CC=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 20.77 g
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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